![molecular formula C15H11NO7S B14286395 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid CAS No. 140431-49-8](/img/structure/B14286395.png)
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid is an organic compound characterized by its complex structure, which includes a nitroethenyl group, a phenoxy group, and a sulfonyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of a suitable precursor, followed by sulfonation and subsequent coupling reactions to introduce the phenoxy and benzoic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, influenced by the electron-withdrawing effects of the nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce aminobenzoic acids.
科学的研究の応用
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroethenyl group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Nitrobenzoic acid: Shares the nitro group and benzoic acid core but lacks the phenoxy and sulfonyl groups.
4-Sulfobenzoic acid: Contains the sulfonyl group and benzoic acid core but lacks the nitroethenyl and phenoxy groups.
4-Phenoxybenzoic acid: Includes the phenoxy group and benzoic acid core but lacks the nitroethenyl and sulfonyl groups.
Uniqueness
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.
特性
CAS番号 |
140431-49-8 |
|---|---|
分子式 |
C15H11NO7S |
分子量 |
349.3 g/mol |
IUPAC名 |
4-[4-(2-nitroethenyl)phenoxy]sulfonylbenzoic acid |
InChI |
InChI=1S/C15H11NO7S/c17-15(18)12-3-7-14(8-4-12)24(21,22)23-13-5-1-11(2-6-13)9-10-16(19)20/h1-10H,(H,17,18) |
InChIキー |
JJLJZGDGOYIKBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
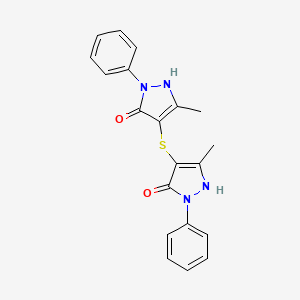
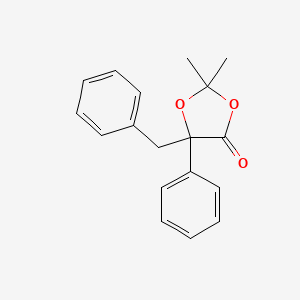

![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
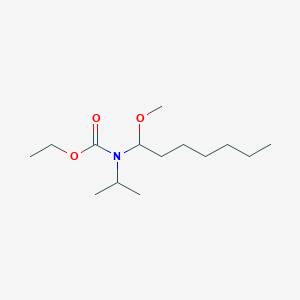
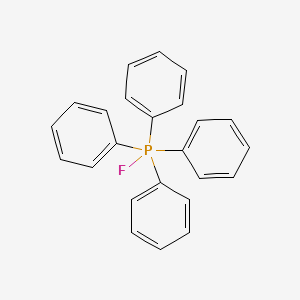
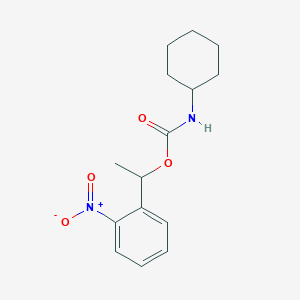
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
